tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride
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Overview
Description
tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H21ClN2O2. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as controlled temperature and pH to ensure the correct formation of the spirocyclic structure.
Introduction of the tert-butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate. This step usually requires the presence of a base such as triethylamine to facilitate the reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid. This step is typically carried out in an aqueous solution to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It can be used as a model compound to investigate the interactions between spirocyclic molecules and biological targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate
- tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrobromide
- tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydroiodide
Uniqueness
The hydrochloride salt of tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate is unique due to its specific interaction with hydrochloric acid, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are important.
Properties
IUPAC Name |
tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMFFUWXQNVDP-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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